3-Chloro-1-pyridin-4-ylmethyl-1H-indazole
Overview
Description
3-Chloro-1-pyridin-4-ylmethyl-1H-indazole, also known as this compound hydrochloride, is a chemical compound with the molecular formula C13H11Cl2N3 . It is a light yellow solid with a molecular weight of 280.16 and 243.69 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClN3.ClH/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10;/h1-8H,9H2;1H
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 280.16 and 243.69 g/mol.
Scientific Research Applications
1. Synthesis and Characterization
A study by Reddy et al. (2015) discusses the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives, which are structurally related to 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole. These compounds have been characterized by spectral data (Reddy et al., 2015).
2. Chemical Complexes and Polymerization Behavior
Research by Hurtado et al. (2009, 2011) focuses on chromium(III) complexes with ligands derived from 1H-indazole, which includes compounds related to this compound. These complexes have been explored for their behavior in ethylene polymerization (Hurtado et al., 2009); (Hurtado et al., 2011).
3. Synthesis of Derivatives
Lin Bi-hui (2010) reported the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives from 2-cyanopridine, which are structurally similar to this compound (Lin Bi-hui, 2010).
4. Extraction Efficiency in Ionic Liquid
A study by Li et al. (2019) on ligands with triazole rings (related to the chemical structure of interest) demonstrated their effectiveness in palladium extraction from acidic media, particularly in ionic liquids. This highlights potential applications in metal recovery and purification processes (Li et al., 2019).
5. Antioxidant and Antimicrobial Properties
Research on compounds structurally similar to this compound has shown promising antioxidant and antimicrobial properties. For instance, a study by Bekircan et al. (2008) explored the antioxidant properties of triazole derivatives, indicating potential applications in pharmaceuticals and healthcare (Bekircan et al., 2008).
Properties
IUPAC Name |
3-chloro-1-(pyridin-4-ylmethyl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDFXEYYHGRFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696032 | |
Record name | 3-Chloro-1-[(pyridin-4-yl)methyl]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-01-5 | |
Record name | 3-Chloro-1-[(pyridin-4-yl)methyl]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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